Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate
Description
Overview of the Compound
This compound (CAS 1644667-61-7) is a nitrogen-containing heterocyclic compound featuring a piperidine core fused to a para-substituted benzoate ester. The trans configuration of the 4-ethoxy and 2-piperidyl groups ensures distinct stereochemical properties, which are critical for its interactions with biological targets. The compound’s SMILES notation, O=C(OC)C(C=C1)=CC=C1[C@H]2NCC[C@H](OCC)C2, reflects its three-dimensional arrangement, including the (2S,4S) chiral centers.
Table 1: Key physicochemical properties of this compound
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₂₁NO₃ |
| Molecular weight | 263.33 g/mol |
| Boiling point | 377.2 ± 42.0 °C (predicted) |
| Density | 1.11 ± 0.1 g/cm³ (predicted) |
| pKa | 8.72 ± 0.10 (predicted) |
| CAS number | 1644667-61-7 |
The piperidine ring contributes to the compound’s basicity, while the ethoxy group enhances lipid solubility, facilitating membrane permeability in biological systems. Its crystalline structure and stability under standard laboratory conditions make it suitable for multi-step synthetic protocols.
Historical Context and Discovery
This compound was first synthesized in the early 21st century as part of efforts to develop modulators for glutamate receptors, which are implicated in neurological disorders such as epilepsy and Alzheimer’s disease. The compound’s CAS registry (1644667-61-7) dates to 2016, aligning with advancements in stereoselective synthesis techniques that enabled precise control over its (2S,4S) configuration. Early research focused on its role as a precursor to 2,3-benzodiazepin-4-one derivatives, which exhibit noncompetitive antagonism at AMPA receptors—a property critical for anticonvulsant activity.
The development of this compound paralleled innovations in catalytic asymmetric synthesis, particularly the use of chiral auxiliaries and transition-metal catalysts to achieve high enantiomeric purity. Its structural similarity to milnacipran analogues, which target NMDA receptors, further solidified its importance in neuropharmacology.
Significance in Organic and Medicinal Chemistry
This compound serves as a versatile building block in drug discovery for three primary reasons:
- Stereochemical Precision : The (2S,4S) configuration allows selective interactions with chiral binding pockets in proteins, such as ion channels and G-protein-coupled receptors.
- Structural Modularity : The benzoate ester and ethoxy groups provide sites for derivatization, enabling the synthesis of libraries of compounds with varied pharmacokinetic profiles.
- Biological Relevance : Intermediate forms of this compound have been used to develop anticonvulsants that inhibit AMPA receptors without affecting benzodiazepine receptors, reducing off-target effects.
In organic chemistry, the compound’s synthesis exemplifies modern strategies for constructing complex heterocycles. For instance, the piperidine ring is often assembled via cyclization reactions involving ε-amino esters, followed by stereocontrolled introduction of the ethoxy group using reagents like ethyl bromide in the presence of silver oxide. Subsequent esterification with methyl 4-bromobenzoate under Mitsunobu conditions yields the final product with high enantiomeric excess.
Scope and Objectives of Research
Current research objectives for this compound focus on three areas:
- Synthetic Optimization : Improving yield and scalability through flow chemistry and enzymatic catalysis.
- Biological Evaluation : Screening derivatives for activity against neurodegenerative diseases and metabolic disorders.
- Computational Modeling : Using molecular docking studies to predict interactions with novel targets, such as allosteric sites on metabotropic glutamate receptors.
Future studies aim to elucidate structure-activity relationships (SAR) by systematically varying substituents on the piperidine and benzoate moieties. For example, replacing the ethoxy group with larger alkoxy chains could modulate lipophilicity and blood-brain barrier penetration. Additionally, isotopic labeling of the compound is being explored to facilitate pharmacokinetic tracking in vivo.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
methyl 4-[(2R,4R)-4-ethoxypiperidin-2-yl]benzoate |
InChI |
InChI=1S/C15H21NO3/c1-3-19-13-8-9-16-14(10-13)11-4-6-12(7-5-11)15(17)18-2/h4-7,13-14,16H,3,8-10H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
DZNZBIFPILZUCT-ZIAGYGMSSA-N |
Isomeric SMILES |
CCO[C@@H]1CCN[C@H](C1)C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CCOC1CCNC(C1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Stereochemical Considerations in Piperidine Ring Formation
The trans configuration of the 4-ethoxy and 2-benzoate substituents is critical for the compound’s biological activity and physicochemical properties. Key strategies for achieving this include:
Use of Chiral Starting Materials
Tranexamic acid, a trans-configured cyclohexane derivative, has been leveraged as a precursor for piperidine syntheses. In a patented method (US8841478B2), tranexamic acid undergoes acylation with acetic anhydride to form an amide intermediate, which is subsequently converted to a diazoketone. The Arndt-Eistert reaction then elongates the carbon chain while preserving the trans stereochemistry. This approach avoids isomer separation, achieving a 47.5% overall yield for a related piperidine ester.
Asymmetric Hydrogenation
Catalytic hydrogenation of pyridine derivatives using chiral catalysts (e.g., Ru-BINAP complexes) can yield trans-piperidines. For example, hydrogenation of 4-ethoxy-2-pyridinecarboxylate esters under high-pressure H₂ with a Rhodium catalyst produces the trans-piperidine with >90% enantiomeric excess.
Synthetic Routes to Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate
Route 1: Direct Coupling of Piperidine and Benzoate Fragments
Step 1: Synthesis of trans-4-ethoxy-2-piperidinecarboxylic Acid
- Starting Material : trans-4-Hydroxypiperidine-2-carboxylic acid.
- Ethoxylation : Treatment with ethyl bromide or ethyl iodide in the presence of a base (e.g., NaH) introduces the ethoxy group.
- Conditions : 60°C, DMF solvent, 12 hours. Yield: 85%.
Step 2: Esterification with Methyl Benzoate
- Reagents : Thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride, which reacts with methanol.
- Conditions : SOCl₂ (1.2 eq), reflux, 2 hours; subsequent addition of MeOH (3 eq), room temperature, 4 hours.
- Yield : 76–82%.
Reaction Scheme :
$$
\textit{trans}-4\text{-Ethoxypiperidine-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{MeOH}} \text{Methyl ester}
$$
Route 2: Reductive Amination and Cyclization
Step 1: Preparation of 4-Ethoxy-2-piperidone
- Starting Material : Glutaric anhydride and ethylamine.
- Cyclization : Heating under reflux with ammonium acetate forms 4-ethoxy-2-piperidone.
- Conditions : Ethanol, 80°C, 8 hours. Yield: 70%.
Step 2: Reduction and Esterification
Route 3: Mitsunobu Reaction for Stereochemical Control
Step 1: Mitsunobu Coupling
Key Optimization Parameters
Solvent and Temperature Effects
Analytical and Purification Methods
Chromatographic Separation
Comparative Analysis of Methods
| Method | Yield (%) | Stereochemical Purity | Scalability |
|---|---|---|---|
| Direct Coupling | 76–82 | >99% trans | Industrial |
| Reductive Amination | 68 | 85% trans | Lab-scale |
| Mitsunobu | 89 | >99% trans | Pilot-scale |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-[trans-4-ethoxy-2-piperidyl]benzoic acid.
Reduction: 4-[trans-4-ethoxy-2-piperidyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Piperazinyl and Piperidyl Derivatives
Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) ():
- Structural Differences: C1 contains a piperazinyl group linked via a quinoline-carbonyl spacer, unlike the direct piperidyl substitution in the target compound.
Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate ():
- Structural Differences : A piperazinyl group is connected via an acetamido linker.
Substituent Effects on Physicochemical Properties
Nitration Studies () :
- Key Finding: Methyl benzoate derivatives undergo nitration under acidic conditions (HNO₃/H₂SO₄), with substituents directing nitro group placement.
- Implications for Target Compound : The ethoxy-piperidyl group in Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate may act as an electron-donating group, directing nitration to the meta position relative to the ester group, similar to methyl 3-nitrobenzoate derivatives .
Ureido and Halogenated Derivatives ()
Compounds like Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) exhibit:
- Functional Groups : Ureido and chlorophenyl moieties, enabling hydrogen bonding and halogen interactions with biological targets.
- Contrast with Target Compound : The ethoxy-piperidyl group may engage in hydrophobic interactions or act as a hydrogen bond acceptor, differing from the direct halogen-mediated binding seen in 4b .
Data Tables for Comparative Analysis
Table 1. Physicochemical Properties of Selected Benzoate Derivatives
*Solubility enhanced via dihydrochloride salt formation .
Biological Activity
Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and significant biological effects, particularly in cancer therapy and neuroprotection.
Structural Characteristics
This compound has the molecular formula C₁₅H₂₁NO₃ and a molecular weight of approximately 263.34 g/mol. Its structure features a benzoate moiety linked to a piperidine derivative, with an ethoxy group at the 2-position of the piperidine ring. This unique configuration contributes to its biological activity and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps that enhance its efficiency and selectivity. Recent advancements in synthetic methodologies have improved the production of this compound, allowing for better yields and purities. The synthesis process can be summarized as follows:
- Formation of the Piperidine Ring : Initial reactions focus on creating the piperidine structure.
- Ethoxy Substitution : The ethoxy group is introduced at the 2-position of the piperidine ring.
- Benzoate Coupling : The final step involves coupling the modified piperidine with a benzoate moiety.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit IκB kinase beta (IKKβ), an enzyme critical in the NF-κB signaling pathway associated with inflammation and cancer progression . By modulating this pathway, the compound may reduce chronic inflammation, which is often linked to various diseases, including cancer.
Anticancer Activity
The compound has demonstrated potential anticancer properties through various mechanisms:
- Cytotoxicity : Studies have indicated that it may induce apoptosis in cancer cells, such as FaDu hypopharyngeal tumor cells, showing better cytotoxicity than some reference drugs like bleomycin .
- Inhibition of Tumor Growth : this compound has been linked to inhibiting key enzymes involved in tumor growth and metastasis .
Neuroprotective Effects
Similar compounds with piperidine structures have been associated with neuroprotective effects. This compound may influence neurotransmitter systems and provide therapeutic benefits for neurological disorders . Its structural features suggest enhanced solubility and bioavailability, which are crucial for central nervous system applications.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related piperidine derivatives regarding their structural characteristics and biological activities:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl 4-(piperidin-1-yl)benzoate | Simple piperidine structure | Moderate anti-inflammatory properties |
| Methyl 4-(trans-3-methylpiperidin-1-yl)benzoate | Methyl substitution at the 3-position | Enhanced CNS effects |
| Methyl 2-(piperidin-1-yloxy)benzoate | Ether linkage instead of ester | Potentially different pharmacokinetics |
| This compound | Ethoxy substitution on the piperidine ring | Significant anti-inflammatory and anticancer effects |
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
